4-Fluoro-6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole
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Overview
Description
4-Fluoro-6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoro-2-methoxyaniline with methyl isocyanate, followed by cyclization using a suitable catalyst . The reaction conditions often require elevated temperatures and the presence of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
4-Fluoro-6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole
- 6-Methoxy-1-methyl-1H-benzo[d][1,2,3]triazole
- 4-Fluoro-6-methoxy-1H-benzo[d][1,2,3]triazole
Uniqueness
4-Fluoro-6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8FN3O |
---|---|
Molecular Weight |
181.17 g/mol |
IUPAC Name |
4-fluoro-6-methoxy-1-methylbenzotriazole |
InChI |
InChI=1S/C8H8FN3O/c1-12-7-4-5(13-2)3-6(9)8(7)10-11-12/h3-4H,1-2H3 |
InChI Key |
PFTOEPKPVQDHGH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=C2)OC)F)N=N1 |
Origin of Product |
United States |
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